molecular formula C7H6ClNS B12600382 Pyridine, 2-chloro-6-(ethenylthio)- CAS No. 609844-20-4

Pyridine, 2-chloro-6-(ethenylthio)-

Cat. No.: B12600382
CAS No.: 609844-20-4
M. Wt: 171.65 g/mol
InChI Key: YCBXTPGOPNUPDG-UHFFFAOYSA-N
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Description

Pyridine, 2-chloro-6-(ethenylthio)-: is a heterocyclic aromatic organic compound Pyridine derivatives are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-chloro-6-(ethenylthio)- typically involves the functionalization of pyridine derivatives. One common method includes the lithiation of 3-chloro-2-ethoxypyridine followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates . This process is conducted at low temperatures (around -78°C) and then heated to 75°C to produce the desired compound.

Industrial Production Methods: Industrial production methods for Pyridine, 2-chloro-6-(ethenylthio)- often involve continuous flow setups to ensure efficient and scalable synthesis. The use of organomagnesium halides and controlled reaction conditions are crucial for maintaining the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-chloro-6-(ethenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Pyridine, 2-chloro-6-(ethenylthio)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyridine, 2-chloro-6-(ethenylthio)- involves its interaction with specific molecular targets. The chlorine and ethenylthio groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Biological Activity

Pyridine, 2-chloro-6-(ethenylthio)- is a chlorinated heterocyclic compound that has garnered attention for its biological activity, particularly in the context of agricultural applications and potential health impacts. This article explores its biological activity, including its role as a nitrification inhibitor, toxicity studies, and its effects on various biological systems.

Chemical Structure : Pyridine, 2-chloro-6-(ethenylthio)- has the following chemical formula: C7H6ClN. Its molecular structure includes a pyridine ring substituted with a chlorine atom and an ethenylthio group.

Physical Properties :

  • Molecular Weight : 155.58 g/mol
  • Melting Point : Not specified in the available data.
  • Boiling Point : Not specified in the available data.

Biological Activity Overview

Pyridine derivatives, including 2-chloro-6-(ethenylthio)-, have been studied for their biological activities, particularly as nitrification inhibitors in agriculture. These compounds help manage nitrogen levels in soil, thus reducing environmental impacts such as nitrous oxide emissions.

Nitrification Inhibition

Research indicates that pyridine derivatives can effectively inhibit nitrification processes in soil. This inhibition is crucial for enhancing nitrogen use efficiency in crops and minimizing nitrogen losses through leaching.

  • Study Findings :
    • A study by Lan et al. (2023) demonstrated that nitrification inhibitors like 2-chloro-6-(ethenylthio)- can significantly affect soil gross nitrogen nitrification rates and nitrous oxide production.
    • Lin and Hernandez-Ramirez (2020) explored how varying application rates of nitrification inhibitors influenced nitrous oxide emissions from manured soils, providing insights into optimizing their use for environmental benefits.

Toxicological Studies

Toxicological assessments of pyridine derivatives have revealed potential risks associated with exposure to these compounds.

Acute Toxicity

Acute toxicity studies indicate that pyridine compounds can exhibit harmful effects on various organisms:

  • Mammalian Toxicity : The compound has been classified under acute toxicity categories, suggesting potential harmful effects if ingested or absorbed through the skin.
  • Environmental Impact : The compound is also noted for its long-term aquatic hazards, indicating that it can have detrimental effects on aquatic ecosystems.

Case Studies

  • Study on Nitrate Losses :
    • Randall and Vetsch (2005) investigated the impact of seasonal applications of nitrapyrin (a derivative of pyridine) on reducing nitrate leaching in corn-soybean rotations. The study found that strategic application could enhance nitrogen use efficiency while minimizing environmental contamination.
  • Microbial Degradation Pathways :
    • Research by Vannelli and Hooper (1992) focused on the microbial degradation of nitrapyrin by ammonia-oxidizing bacteria, contributing to understanding the environmental fate and persistence of these compounds.

Summary of Biological Effects

Biological ActivityDescription
Nitrification InhibitionEffective in reducing soil nitrogen losses and nitrous oxide emissions.
Acute ToxicityClassified as harmful if swallowed; irritant to skin and eyes.
Environmental ImpactPotentially toxic to aquatic life with long-lasting effects.

Properties

CAS No.

609844-20-4

Molecular Formula

C7H6ClNS

Molecular Weight

171.65 g/mol

IUPAC Name

2-chloro-6-ethenylsulfanylpyridine

InChI

InChI=1S/C7H6ClNS/c1-2-10-7-5-3-4-6(8)9-7/h2-5H,1H2

InChI Key

YCBXTPGOPNUPDG-UHFFFAOYSA-N

Canonical SMILES

C=CSC1=NC(=CC=C1)Cl

Origin of Product

United States

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